molecular formula C16H17N3O2S B2946044 Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351598-41-8

Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2946044
CAS No.: 1351598-41-8
M. Wt: 315.39
InChI Key: RKRKDXTZBCRDCW-UHFFFAOYSA-N
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Description

Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a heterocyclic compound featuring a spiro[4.5]decane core fused with oxygen, sulfur, and nitrogen atoms. The quinoxaline moiety (a bicyclic aromatic system with two nitrogen atoms) is linked via a ketone group to the spiro ring system. The 1-oxa-4-thia arrangement in the spiro ring introduces unique electronic and steric properties compared to purely oxygenated or sulfur-free analogs.

Properties

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(14-11-17-12-3-1-2-4-13(12)18-14)19-7-5-16(6-8-19)21-9-10-22-16/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKDXTZBCRDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves the formation of the spirocyclic core followed by the attachment of the quinoxaline moiety. One approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then reacted with quinoxaline derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions using commercially available reagents and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety or the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.

Scientific Research Applications

Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The spirocyclic structure may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to two analogs with related spirocyclic frameworks and substituents (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Feature Target Compound Analog 1: 1-(2-(8-Methoxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridin-4-yl)indoline Analog 2: 2-(2-Chloro-6-fluorophenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}ethan-1-one
Spiro Ring Heteroatoms 1-oxa, 4-thia, 8-aza 1,4-dioxa, 8-methoxy 1-oxa, 4-thia, 8-aza
Aromatic Substituent Quinoxalin-2-yl (bicyclic aromatic) Pyridin-4-yl (monocyclic) + indoline 2-Chloro-6-fluorophenyl (monocyclic)
Molecular Formula C₁₆H₁₄N₃O₂S C₂₂H₂₅N₂O₃ C₁₅H₁₇ClFNO₂S
Molecular Weight (g/mol) 336.37 377.45 329.82
Key Functional Groups Methanone, spirocyclic O/S/N Methoxy, spirocyclic dioxa Ethanone, spirocyclic O/S/N
Reported Data N/A (limited direct studies) 67% synthetic yield, 9:1 selectivity Commercial availability ($8–$10/g)

Analysis of Structural and Functional Implications

Spiro Ring Heteroatoms
  • The target compound’s 1-oxa-4-thia-8-azaspiro[4.5]decane core distinguishes it from Analog 1, which has a 1,4-dioxaspiro[4.5]decane system. Sulfur’s larger atomic radius and polarizability may enhance lipophilicity and influence ring puckering dynamics compared to oxygen .
Aromatic Substituents
  • The quinoxaline group in the target compound provides a larger π-conjugated system than the pyridine or phenyl groups in analogs. This could enhance binding to aromatic-rich biological targets (e.g., kinases) via π-π stacking.
  • Analog 1’s indoline moiety introduces a saturated nitrogen heterocycle, possibly improving solubility but reducing rigidity compared to quinoxaline.

Hypothesized Pharmacological and Physicochemical Properties

  • Lipophilicity : The sulfur atom in the target compound and Analog 2 may increase logP values compared to Analog 1, affecting membrane permeability.
  • Metabolic Stability: Quinoxaline’s aromaticity could reduce oxidative metabolism rates relative to pyridine or indoline systems.
  • Conformational Flexibility : The spiro ring’s puckering (governed by Cremer-Pople coordinates ) may differ between analogs due to heteroatom electronegativity, influencing target binding.

Biological Activity

Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by its unique molecular structure, which incorporates a quinoxaline moiety and a spirocyclic system. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology, cancer therapy, and microbial inhibition.

1. Neuropharmacological Effects

Research indicates that quinoxalin derivatives often exhibit significant interactions with neurotransmitter systems. Specifically, this compound has shown notable binding affinities for the 5-HT1A receptor and serotonin transporter , suggesting potential applications in mood regulation and treatment of anxiety disorders .

2. Cancer Therapeutics

The compound has been identified as a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) , an enzyme that plays a critical role in DNA repair mechanisms. Inhibiting PARP1 can enhance the effectiveness of certain cancer therapies by promoting apoptosis in cancer cells . This mechanism positions this compound as a promising candidate for combination therapies in oncology.

3. Antimicrobial Properties

Quinoxalin derivatives have been explored for their ability to inhibit quorum sensing in bacteria, which is crucial for reducing virulence and biofilm formation. The specific activity of this compound in this regard remains to be fully elucidated but shows promise based on structural similarities to other known antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other compounds that share similar structural features:

Compound NameStructural FeaturesBiological Activity
QuinoxalineBasic quinoxaline structureAntimicrobial properties
ThiazolidinedioneContains thiazole ringInsulin sensitizing effects
Spirocyclic CompoundsSpirocyclic frameworkDiverse pharmacological activities
Benzothiazole DerivativesBenzothiazole coreAnticancer activity

This compound stands out due to its unique combination of heteroatoms and spirocyclic structure, potentially contributing to its distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to quinoxaline derivatives:

  • Neuropharmacology : A study focusing on the effects of various quinoxaline derivatives on serotonin receptors demonstrated significant modulation of neurotransmission, suggesting therapeutic implications for mood disorders .
  • Cancer Research : Research on PARP inhibitors has shown that compounds similar to quinoxalin derivatives can enhance the efficacy of chemotherapy by targeting DNA repair pathways .
  • Microbial Studies : Investigations into quorum sensing inhibition have revealed that certain quinoxaline derivatives can effectively reduce bacterial virulence, paving the way for new antimicrobial strategies .

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